2-Bromo-3-fluoroquinoline-4-carboxylic acid
Description
Properties
CAS No. |
834884-13-8 |
|---|---|
Molecular Formula |
C10H5BrFNO2 |
Molecular Weight |
270.05 g/mol |
IUPAC Name |
2-bromo-3-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-9-8(12)7(10(14)15)5-3-1-2-4-6(5)13-9/h1-4H,(H,14,15) |
InChI Key |
SYYOZVMBKLKATJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Br)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Halogenation and Metalation Sequences
The foundational step in synthesizing 2-bromo-3-fluoroquinoline-4-carboxylic acid involves the preparation of 2-bromo-3-fluoroquinoline precursors. As demonstrated by Ondi et al., 2-bromo-3-fluoroquinolines are synthesized via halogen/metal permutation reactions, where bromine is introduced at the 2-position through electrophilic substitution or cross-coupling. Fluorine is typically retained from the starting material or introduced via nucleophilic aromatic substitution.
A critical advancement is the use of lithium tributylmagnesate for bromine retention during subsequent functionalization. This reagent enables selective metalation at the 4-position without displacing bromine, a process facilitated by the electron-withdrawing effects of fluorine and bromine. For example, 2-bromo-3-fluoro-5,7-dimethylquinoline undergoes deprotonation at the 4-position using LDA in tetrahydrofuran (THF) at −78°C, followed by carboxylation with gaseous CO₂ to yield the 4-carboxylic acid derivative in 84% yield.
Regioselective Carboxylation Techniques
The 4-position of the quinoline ring exhibits enhanced acidity compared to other positions, enabling regioselective deprotonation. The Mordini mixture (LDA with potassium tert-butoxide) is employed to generate a stabilized lithio intermediate, which reacts with CO₂ to form the carboxylic acid. This method avoids competing reactions at the 2-bromo or 3-fluoro sites, ensuring high regiochemical fidelity.
Table 1: Carboxylation Yields for 2-Bromo-3-Fluoroquinoline Derivatives
Bromine Retention During Functionalization
A major challenge lies in preserving the bromine substituent during carboxylation. Catalytic hydrogenation or tin(II) chloride reduction, commonly used for debromination, must be avoided. Instead, low-temperature carboxylation (−78°C to 0°C) and inert atmospheres prevent unintended bromine displacement. The electron-deficient nature of the quinoline ring further stabilizes the carbon-bromine bond against nucleophilic attack.
Stepwise Functionalization Pathways
Sequential Halogenation-Carboxylation
The synthesis often follows a linear sequence:
-
Bromination : Introduction of bromine at the 2-position via electrophilic substitution (e.g., using N-bromosuccinimide in H₂SO₄).
-
Fluorination : Retention or introduction of fluorine at the 3-position using HF-pyridine or Selectfluor®.
-
Carboxylation : Deprotonation at C4 and CO₂ quenching, as described in Section 1.2.
One-Pot Approaches
Recent patents describe one-pot methods combining bromination and carboxylation. For instance, a mixed-acid system (H₂SO₄/HNO₃) facilitates nitration and bromination concurrently, followed by in situ carboxylation. While these methods reduce purification steps, yields are marginally lower (75–78%) compared to stepwise protocols.
Mechanistic Insights and Optimization
Role of Solvent and Base
THF and diethyl ether are preferred solvents for metalation due to their ability to stabilize lithio intermediates. Polar aprotic solvents (e.g., DMF) disrupt the coordination of LDA, leading to side reactions. The addition of potassium tert-butoxide enhances the basicity of LDA, ensuring complete deprotonation at C4.
Temperature and Reaction Time
Optimal carboxylation occurs at −78°C, with gradual warming to 0°C post-CO₂ addition. Extended reaction times (>2 hours) at higher temperatures promote bromine loss, reducing yields by 15–20%.
Comparative Analysis of Methodologies
Table 2: Key Advantages and Limitations of Synthetic Routes
Industrial-Scale Considerations
Catalytic and Stoichiometric Systems
While laboratory-scale syntheses rely on stoichiometric LDA, industrial applications favor catalytic systems. Zinc chloride has been explored as a co-catalyst to reduce LDA usage by 40%, though yields drop to 70–72%.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
2-Bromo-3-fluoroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-3-fluoroquinoline-4-carboxylic acid is largely dependent on its interactions with biological targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the bromine and fluorine atoms may enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Quinoline Derivatives
Substituent Effects on Electronic and Steric Properties
- Bromine Position : Bromine at position 2 () vs. 6 () alters electronic distribution. Position 2 bromine may direct electrophilic substitution to adjacent positions, while position 6 bromine influences ring planarity and conjugation .
- Fluorine vs.
- Carboxylic Acid Position : Carboxylic acid at position 4 (target compound, ) vs. position 3 () or 2 () impacts hydrogen-bonding capacity and acidity. Position 4 is sterically accessible for salt formation or interactions with biological targets .
Biological Activity
2-Bromo-3-fluoroquinoline-4-carboxylic acid is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2-bromo-3-fluoroquinoline-4-carboxylic acid includes a bromine atom at the second position and a fluorine atom at the third position of the quinoline ring, along with a carboxylic acid group at the fourth position. This unique substitution pattern contributes significantly to its chemical reactivity and biological activity.
Research indicates that 2-bromo-3-fluoroquinoline-4-carboxylic acid exhibits significant antimicrobial and anticancer properties. Its mechanisms include:
- Enzyme Inhibition : The compound may inhibit various kinases by binding to ATP-binding sites, disrupting critical signal transduction pathways involved in cell proliferation and survival.
- Antimicrobial Activity : It has shown effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting bacterial cell wall synthesis and protein production pathways.
Antimicrobial Activity
A study demonstrated that 2-bromo-3-fluoroquinoline-4-carboxylic acid exhibited potent antimicrobial effects, with Minimum Inhibitory Concentration (MIC) values indicating its effectiveness against Gram-positive bacteria. The following table summarizes its antimicrobial efficacy compared to other compounds:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 2-Bromo-3-fluoroquinoline-4-carboxylic acid | 32 | MRSA |
| Ciprofloxacin | 0.25 | S. aureus |
| Compound X (similar structure) | 16 | Pseudomonas aeruginosa |
Anticancer Activity
In cancer studies, 2-bromo-3-fluoroquinoline-4-carboxylic acid has been shown to induce apoptosis in various cancer cell lines. For example:
- Cell Line : MDA-MB-231 (breast cancer)
- Mechanism : Induces apoptosis through mitochondrial pathways.
The following table presents data on its anticancer efficacy:
| Compound | IC50 (μM) | Effect on Cell Cycle |
|---|---|---|
| 2-Bromo-3-fluoroquinoline-4-carboxylic acid | 50 | G1 phase arrest |
| Doxorubicin | 10 | G1 phase arrest |
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial properties of various quinoline derivatives, including 2-bromo-3-fluoroquinoline-4-carboxylic acid. The results indicated that this compound maintained significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly MRSA. -
Cancer Cell Apoptosis Induction :
In another investigation focusing on breast cancer cells, treatment with 2-bromo-3-fluoroquinoline-4-carboxylic acid resulted in increased apoptosis rates compared to untreated controls. Flow cytometric analysis revealed that the compound effectively induced late-stage apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-bromo-3-fluoroquinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- The compound is synthesized via multi-step halogenation and functionalization of quinoline precursors. A typical approach involves:
- Step 1 : Bromination of a 3-fluoroquinoline intermediate using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to avoid over-halogenation .
- Step 2 : Carboxylic acid introduction via oxidation of a methyl group using KMnO₄ or RuO₄ in acidic media .
- Critical factors include solvent choice (e.g., DMF for solubility) and catalyst selection (e.g., Pd for coupling reactions). Yields drop significantly if bromine positioning is not sterically controlled .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., bromine at C2, fluorine at C3) through coupling constants and chemical shifts .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₅BrFNO₂) and detects isotopic patterns for bromine .
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for studying steric effects in downstream reactions .
Q. What are the primary biological targets or mechanisms studied for this compound?
- The compound is explored as a kinase inhibitor due to its structural similarity to ATP-binding motifs. Researchers use:
- Enzyme Assays : Measure IC₅₀ values against tyrosine kinases (e.g., EGFR) in vitro .
- Molecular Docking : Computational models predict interactions with kinase active sites, guided by the carboxylic acid’s hydrogen-bonding capability .
Q. How is the compound purified post-synthesis, and what solvents optimize crystallization?
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
- Chromatography : Reverse-phase HPLC with acetonitrile/0.1% TFA gradients removes halogenated byproducts .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to functionalize the bromine position while preserving the carboxylic acid group?
- Catalyst System : Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C to prevent decarboxylation .
- Protection Strategies : Temporarily esterify the carboxylic acid (e.g., methyl ester) to avoid side reactions during coupling .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .
Q. How should researchers address contradictory reports on spectroscopic data (e.g., NMR shifts) for this compound?
- Standardization : Replicate experiments under identical conditions (solvent, temperature, concentration).
- Reference Compounds : Compare shifts with structurally analogous fluorinated quinolines to identify anomalies .
- Collaborative Validation : Cross-check data with independent labs using shared samples .
Q. What computational methods predict the reactivity of the carboxylic acid group in metal-catalyzed reactions?
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites. For example, the carboxylic acid’s O-H bond dissociation energy predicts its stability under basic conditions .
- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction media .
Q. How do substituent modifications (e.g., replacing fluorine with chlorine) impact biological activity?
- SAR Studies : Synthesize analogs (e.g., 3-chloro derivatives) and compare IC₅₀ values in kinase assays. Fluorine’s electronegativity enhances binding affinity, while chlorine may improve metabolic stability .
- LogP Analysis : Measure hydrophobicity changes via HPLC retention times to correlate with cell membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
